molecular formula C20H19N3O3 B2678196 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide CAS No. 1903844-04-1

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide

Cat. No.: B2678196
CAS No.: 1903844-04-1
M. Wt: 349.39
InChI Key: IORKJZAFOBLPGN-UHFFFAOYSA-N
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Description

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide is an organic compound with a complex structure, combining an indole derivative and a benzo oxazepine moiety. This compound is often explored for its potential applications in various fields such as medicinal chemistry and pharmaceuticals due to its intricate molecular design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. Starting with the preparation of the core benzo oxazepine structure, a series of nucleophilic substitution and condensation reactions are employed. Typical reagents might include ethyl chloroformate and various amines under controlled temperature and pressure conditions. Solvents such as dichloromethane or dimethylformamide are often used.

Industrial Production Methods

On an industrial scale, the production of this compound may involve batch processing or continuous flow methods to ensure high yield and purity. Advanced techniques like microwave-assisted synthesis or catalytic processes can also be utilized to enhance reaction efficiency and reduce production times.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide can undergo a variety of chemical reactions, including:

  • Oxidation: : Reactions with oxidizing agents can modify its structure, potentially creating more reactive intermediates.

  • Reduction: : Reducing agents can alter specific functional groups within the molecule, which might be useful for further synthetic applications.

  • Substitution: : This compound can engage in nucleophilic or electrophilic substitution reactions, often used to introduce or modify functional groups.

Common Reagents and Conditions

Reagents such as sodium borohydride (for reduction) or potassium permanganate (for oxidation) are commonly used, with conditions varying from mild to severe depending on the desired outcome.

Major Products

The products formed depend on the specific reaction conditions and reagents used, but can include various functionalized derivatives of the original compound, which may exhibit different biological activities or chemical properties.

Scientific Research Applications

Chemistry

This compound is used as an intermediate in organic synthesis, facilitating the construction of more complex molecules for pharmaceuticals or other advanced materials.

Biology

In biological research, it is studied for its potential effects on biological systems, potentially serving as a lead compound in drug discovery processes.

Medicine

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.

Industry

The compound’s versatile chemical nature makes it useful in creating specialized materials or as a component in the development of new industrial chemicals.

Properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-19-13-26-18-7-2-1-4-14(18)12-23(19)11-10-22-20(25)16-5-3-6-17-15(16)8-9-21-17/h1-9,21H,10-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORKJZAFOBLPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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